molecular formula C22H17ClN4O B11041689 4-Amino-1-(4-chlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(4-chlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11041689
M. Wt: 388.8 g/mol
InChI Key: FYXCFJGQMTZVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(4-chlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-chlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-Amino-1-(4-chlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-chlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in cell proliferation, leading to its antitumor effects. The compound may also interact with bacterial cell membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(4-chlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of the 4-chlorophenyl and 7-phenyl groups enhances its interaction with biological targets, making it a promising candidate for further research .

Properties

Molecular Formula

C22H17ClN4O

Molecular Weight

388.8 g/mol

IUPAC Name

4-amino-1-(4-chlorophenyl)-7-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H17ClN4O/c23-15-6-8-16(9-7-15)27-22-17(12-25-27)21(24)20-18(26-22)10-14(11-19(20)28)13-4-2-1-3-5-13/h1-9,12,14H,10-11H2,(H2,24,26)

InChI Key

FYXCFJGQMTZVBB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.